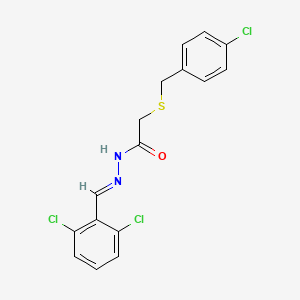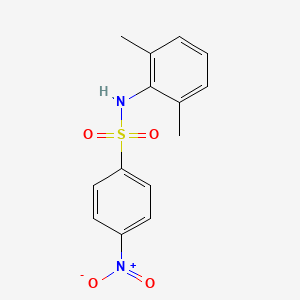![molecular formula C21H17Cl2N3O2 B15016537 3',4'-Dichloro-3-[(1-naphthylcarbonyl)hydrazono]butyranilide](/img/structure/B15016537.png)
3',4'-Dichloro-3-[(1-naphthylcarbonyl)hydrazono]butyranilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-N-(3,4-Dichlorophenyl)-3-{[(Naphthalen-1-yl)formamido]imino}butanamide is a synthetic organic compound characterized by its complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(3,4-Dichlorophenyl)-3-{[(Naphthalen-1-yl)formamido]imino}butanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Involving the reaction of 3,4-dichloroaniline with naphthalene-1-carbaldehyde to form an intermediate Schiff base.
Amidation: The Schiff base is then reacted with butanoyl chloride under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-N-(3,4-Dichlorophenyl)-3-{[(Naphthalen-1-yl)formamido]imino}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and acetonitrile are commonly used solvents in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
(3E)-N-(3,4-Dichlorophenyl)-3-{[(Naphthalen-1-yl)formamido]imino}butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3E)-N-(3,4-Dichlorophenyl)-3-{[(Naphthalen-1-yl)formamido]imino}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties.
Allylamine: A simple unsaturated amine with various industrial applications.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Used in organic synthesis and pharmaceutical research.
Uniqueness
(3E)-N-(3,4-Dichlorophenyl)-3-{[(Naphthalen-1-yl)formamido]imino}butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dichlorophenyl group and a naphthalene moiety makes it particularly interesting for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H17Cl2N3O2 |
|---|---|
Poids moléculaire |
414.3 g/mol |
Nom IUPAC |
N-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H17Cl2N3O2/c1-13(11-20(27)24-15-9-10-18(22)19(23)12-15)25-26-21(28)17-8-4-6-14-5-2-3-7-16(14)17/h2-10,12H,11H2,1H3,(H,24,27)(H,26,28)/b25-13+ |
Clé InChI |
CPXBQNQGDZBVAN-DHRITJCHSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B15016455.png)
![(1S,2S,3aR)-1-acetyl-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15016456.png)
![2-(1,3-benzoxazol-2-yl)-5-({(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}amino)phenol](/img/structure/B15016457.png)
![4-[(4-Amino-1,2,5-oxadiazol-3-yl)diazenyl]-2-{[(3-methylphenyl)imino]methyl}phenol](/img/structure/B15016463.png)
![N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide](/img/structure/B15016473.png)
![[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B15016483.png)
![N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide](/img/structure/B15016492.png)
![2-(2,3-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15016501.png)


![4-methyl-N-(3-{[(4-methylpiperidino)carbonyl]amino}phenyl)tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B15016523.png)
![2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B15016526.png)
![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-2-oxo-N-propylacetamide](/img/structure/B15016536.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15016540.png)
